4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene
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Overview
Description
4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, which are facilitated by specific catalysts and reaction conditions. For instance, the use of strong acids or bases can promote the formation of the tetracyclic core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl): Similar in structure but differs in the arrangement of functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Shares some structural features but has different chemical properties.
Uniqueness
4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene is unique due to its specific tetracyclic structure and the presence of multiple methyl and isopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30N6 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene |
InChI |
InChI=1S/C21H30N6/c1-10(2)16-13(7)22-25-19(16)26-21(17(11(3)4)14(8)23-26)27-20(25)18(12(5)6)15(9)24-27/h10-12H,1-9H3 |
InChI Key |
OHQOTNXCBXHMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=NN3C4=C(C(=NN4C2=C1C(C)C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
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